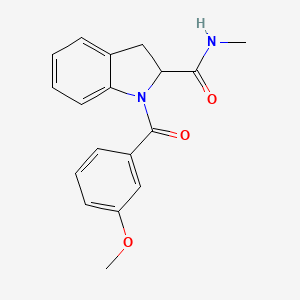

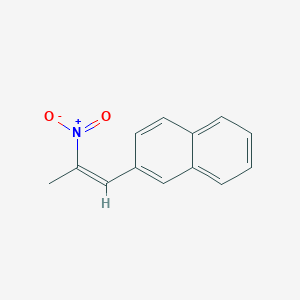

1-(3-methoxybenzoyl)-N-methylindoline-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(3-methoxybenzoyl)-N-methylindoline-2-carboxamide, also known as SCH 23390, is a selective dopamine D1 receptor antagonist. It was first synthesized in 1983 by scientists at Schering-Plough Research Institute. Since then, it has been widely used in scientific research to study the role of dopamine D1 receptors in various physiological and pathological processes.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Research in organic synthesis focuses on developing novel methods for synthesizing complex molecules. For example, studies on the synthesis of novel heterocyclic compounds derived from natural products highlight innovative approaches to creating compounds with potential therapeutic applications (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Such methodologies could be applied to synthesize "1-(3-methoxybenzoyl)-N-methylindoline-2-carboxamide," exploring its chemical properties and reactions.

Pharmacological Applications

Structurally related compounds have been investigated for their pharmacological potential, particularly in the realm of anticancer and anti-inflammatory activities. For instance, certain benzodifuranyl derivatives have shown significant COX-2 inhibitory activity, alongside notable analgesic and anti-inflammatory effects, which could be of interest when exploring related indoline derivatives for similar pharmacological properties (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Drug Discovery and Development

The process of drug discovery and development often involves the exploration of key intermediates that could lead to the synthesis of novel therapeutic agents. Research on improving synthetic routes for drug intermediates, as demonstrated by Nishimura and Saitoh (2016), showcases the importance of efficient synthesis processes in medicinal chemistry (Nishimura & Saitoh, 2016). This relevance underscores the potential of "1-(3-methoxybenzoyl)-N-methylindoline-2-carboxamide" in contributing to the synthesis of new drugs.

Antitumor Activity

Several studies have focused on the design and synthesis of compounds with potential antitumor activity. For example, compounds with the benzimidazole carboxamide motif have been evaluated for their ability to interact with DNA or tubulin, targeting specific pathways in cancer cell proliferation and survival (Romagnoli et al., 2008). This area of research is significant for "1-(3-methoxybenzoyl)-N-methylindoline-2-carboxamide," as its structural features may allow for similar biological activities.

Propriétés

IUPAC Name |

1-(3-methoxybenzoyl)-N-methyl-2,3-dihydroindole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3/c1-19-17(21)16-11-12-6-3-4-9-15(12)20(16)18(22)13-7-5-8-14(10-13)23-2/h3-10,16H,11H2,1-2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMYZXEUDDLVWPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1CC2=CC=CC=C2N1C(=O)C3=CC(=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-methoxybenzoyl)-N-methylindoline-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[1-(Difluoromethyl)-3-methylpyrazol-4-yl]amino]acetic acid](/img/structure/B2925078.png)

![2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-5-[2-(4-methoxyphenyl)-2-oxoethoxy]pyran-4-one](/img/structure/B2925080.png)

![2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 5-nitrobenzo[b]thiophene-2-carboxylate](/img/structure/B2925086.png)

![N-benzyl-N-(4-isopropylphenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2925091.png)

![rel-5-[(1R,2R)-2-methylcyclopropyl]-4H-1,2,4-triazol-3-amine](/img/structure/B2925092.png)

![[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 2,2,2-trichloroacetate](/img/structure/B2925096.png)

![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)pyrrolidine-2-carboxamide](/img/structure/B2925097.png)